

Application Notes and Protocols for 10-Methylheptadecanoyl-CoA in Drug Discovery

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Compound of Interest

Compound Name: 10-Methylheptadecanoyl-CoA

Cat. No.: B15597570

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activities of **10-Methylheptadecanoyl-CoA** is limited in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar branched-chain fatty acids (BCFAs) and their CoA esters. Researchers should validate these applications and protocols for **10-Methylheptadecanoyl-CoA** in their specific experimental contexts.

Introduction

10-Methylheptadecanoyl-CoA is a coenzyme A derivative of a branched-chain fatty acid. BCFAs are increasingly recognized for their diverse biological activities, making them and their activated CoA forms intriguing molecules for drug discovery. They have been implicated in the regulation of key cellular processes, including metabolic pathways and cellular signaling. This document outlines potential applications of **10-Methylheptadecanoyl-CoA** in drug discovery, focusing on its inferred activity on Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) and the mTORC1 signaling pathway, as well as its potential as a modulator of fatty acid metabolism.

Potential Applications in Drug Discovery

- **Metabolic Diseases:** As a potential PPAR α agonist, **10-Methylheptadecanoyl-CoA** could be investigated for therapeutic applications in metabolic disorders such as dyslipidemia, steatohepatitis, and insulin resistance. PPAR α is a key regulator of lipid metabolism.

- **Inflammatory Diseases:** Activation of PPAR α is also associated with anti-inflammatory effects, suggesting a potential role for **10-Methylheptadecanoyl-CoA** in the study and treatment of chronic inflammatory conditions.
- **Oncology:** The mTORC1 pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Investigating the effects of **10-Methylheptadecanoyl-CoA** on this pathway could uncover novel anti-cancer strategies. Furthermore, some BCFAs have demonstrated direct anticancer activity and the ability to inhibit fatty acid synthase (FASN), a key enzyme in cancer cell metabolism.

Data Presentation: Biological Activities of Related Branched-Chain Fatty Acyl-CoAs

The following table summarizes the binding affinities of various branched-chain fatty acyl-CoAs for PPAR α , providing a basis for estimating the potential potency of **10-Methylheptadecanoyl-CoA**.

Compound	Target	Assay Type	Affinity (Kd)	Reference
Phytanoyl-CoA	PPAR α	Fluorescence Quenching	~11 nM	[1]
Pristanoyl-CoA	PPAR α	Fluorescence Quenching	~11 nM	[1]

Experimental Protocols

Protocol 1: In Vitro PPAR α Activation Assay (Luciferase Reporter Assay)

This protocol is designed to determine if **10-Methylheptadecanoyl-CoA** can activate PPAR α in a cell-based system.

1. Cell Culture and Transfection:

- Culture HepG2 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Co-transfect cells with a PPAR α expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A β -galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

- Plate the transfected cells in a 96-well plate.
- Prepare a stock solution of **10-Methylheptadecanoyl-CoA** in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to final concentrations ranging from 1 nM to 100 μ M in cell culture medium.
- Add the diluted compound or vehicle control to the cells and incubate for 24 hours.

3. Luciferase Assay:

- Lyse the cells using a suitable lysis buffer.
- Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
- Measure β -galactosidase or Renilla luciferase activity for normalization.

4. Data Analysis:

- Normalize the luciferase activity to the internal control.
- Plot the normalized luciferase activity against the concentration of **10-Methylheptadecanoyl-CoA** to generate a dose-response curve and determine the EC50 value.

Protocol 2: In Vitro mTORC1 Kinase Activity Assay

This protocol aims to assess the direct effect of **10-Methylheptadecanoyl-CoA** on the kinase activity of mTORC1.^{[2][3]}

1. Immunoprecipitation of mTORC1:

- Culture cells (e.g., HEK293T) and treat with **10-Methylheptadecanoyl-CoA** at various concentrations for a specified time.
- Lyse the cells in CHAPS-containing lysis buffer.

- Immunoprecipitate mTORC1 from the cell lysates using an antibody against a component of the complex (e.g., Raptor).

2. Kinase Reaction:

- Wash the immunoprecipitated mTORC1 complex.
- Resuspend the beads in a kinase assay buffer.
- Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.
- Incubate at 30°C for 30 minutes.

3. Detection of Phosphorylation:

- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

4. Data Analysis:

- Quantify the band intensity of the phosphorylated substrate.
- Compare the phosphorylation levels in treated versus untreated samples to determine the effect of **10-Methylheptadecanoyl-CoA** on mTORC1 activity.

Protocol 3: Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is to determine if **10-Methylheptadecanoyl-CoA** inhibits the activity of fatty acid synthase.

1. Assay Preparation:

- Use purified fatty acid synthase or a cell lysate containing FAS.
- Prepare a reaction mixture containing buffer, NADPH, acetyl-CoA, and malonyl-CoA.

2. Inhibition Assay:

- Add varying concentrations of **10-Methylheptadecanoyl-CoA** or a known FAS inhibitor (e.g., C75) to the reaction mixture.
- Initiate the reaction by adding the enzyme.

3. Measurement of FAS Activity:

- Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to FAS activity.

4. Data Analysis:

- Calculate the initial reaction rates for each concentration of the inhibitor.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 4: Analysis of Intracellular 10-Methylheptadecanoyl-CoA Levels by LC-MS/MS

This protocol allows for the quantification of intracellular levels of **10-Methylheptadecanoyl-CoA** in cells or tissues.[\[4\]](#)[\[5\]](#)

1. Sample Preparation:

- Harvest cells or homogenize tissue samples.
- Perform a liquid-liquid extraction to isolate the acyl-CoAs.
- Use a suitable internal standard (e.g., a deuterated or odd-chain acyl-CoA) for quantification.

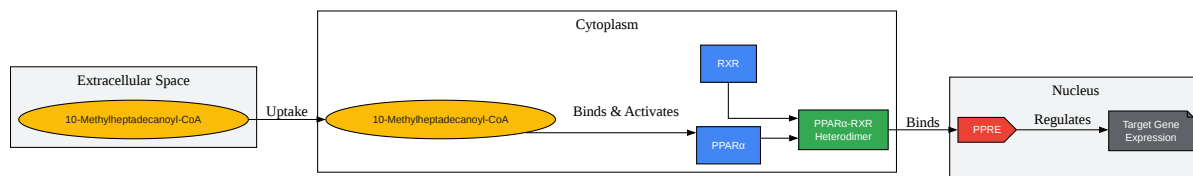
2. LC-MS/MS Analysis:

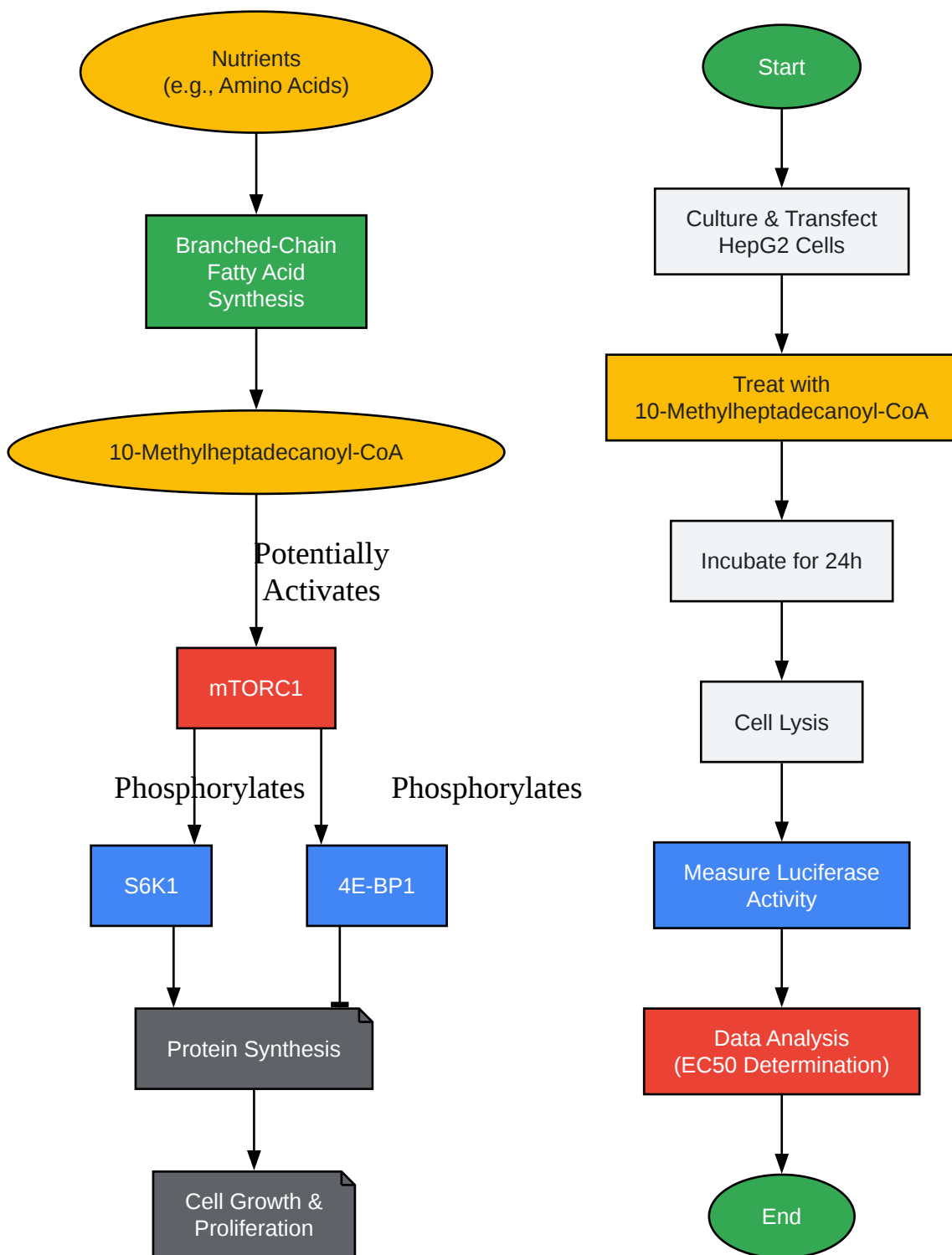
- Use a reverse-phase C18 column for chromatographic separation.
- Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) or a suitable buffer.
- Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and fragment ions specific for **10-Methylheptadecanoyl-CoA** and the internal standard.

3. Data Analysis:

- Generate a standard curve using known concentrations of **10-Methylheptadecanoyl-CoA**.
- Quantify the amount of **10-Methylheptadecanoyl-CoA** in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Mandatory Visualizations





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